
2-(2-Aminoethanesulfonyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethanesulfonyl)ethan-1-ol is an organic compound with the molecular formula C4H11NO3S. It is characterized by the presence of both an amino group and a sulfonyl group, making it a versatile molecule in various chemical reactions and applications. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethanesulfonyl)ethan-1-ol typically involves the reaction of ethylene oxide with taurine (2-aminoethanesulfonic acid) under controlled conditions. The reaction proceeds as follows: [ \text{C}_2\text{H}_4\text{O} + \text{NH}_2\text{CH}_2\text{CH}_2\text{SO}_3\text{H} \rightarrow \text{NH}_2\text{CH}_2\text{CH}_2\text{SO}_3\text{CH}_2\text{CH}_2\text{OH} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethanesulfonyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding sulfonic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(2-Aminoethanesulfonyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a precursor in the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethanesulfonyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonyl group can engage in nucleophilic and electrophilic reactions. These interactions enable the compound to modulate various biochemical processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethanesulfonic acid (Taurine): Similar structure but lacks the hydroxyl group.
Ethanolamine: Contains an amino and hydroxyl group but lacks the sulfonyl group.
Cysteamine: Contains an amino and thiol group but lacks the sulfonyl and hydroxyl groups.
Uniqueness
2-(2-Aminoethanesulfonyl)ethan-1-ol is unique due to the presence of both an amino group and a sulfonyl group, which imparts distinct chemical reactivity and versatility in various applications. This combination of functional groups makes it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C4H11NO3S |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
2-(2-aminoethylsulfonyl)ethanol |
InChI |
InChI=1S/C4H11NO3S/c5-1-3-9(7,8)4-2-6/h6H,1-5H2 |
InChI Key |
XZILNQFHWDEPHG-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


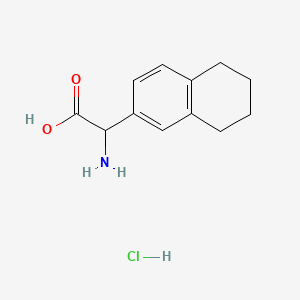
![3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13497869.png)
![Tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13497872.png)
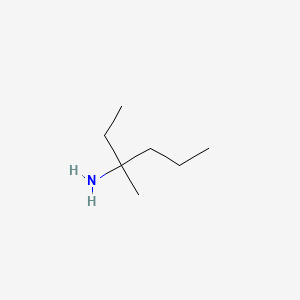
![rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride](/img/structure/B13497894.png)
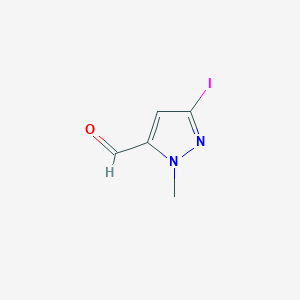
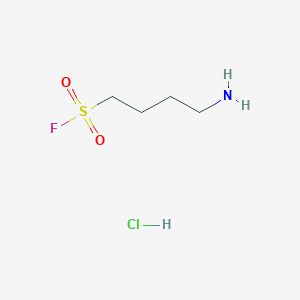
![3-Benzyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13497916.png)
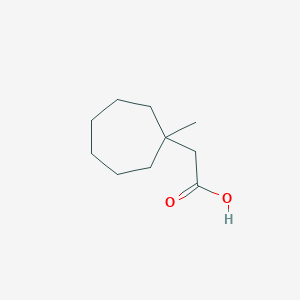
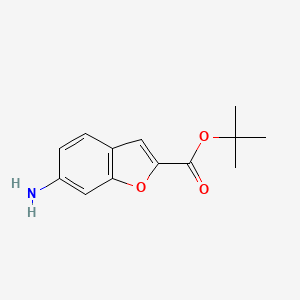
amine](/img/structure/B13497924.png)
![benzyl N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B13497926.png)
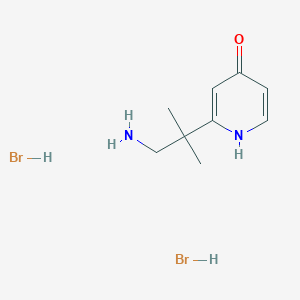
![1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B13497939.png)
